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Introduction

Enbezotinib (TPX-0046) is an investigational, orally bioavailable, small-molecule inhibitor
designed to target rearranged during transfection (RET) and SRC family kinases. Developed by
Turning Point Therapeutics, enbezotinib emerged as a potential therapeutic option for patients
with RET-altered cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid
cancer (MTC). A key aspect of its design was to overcome acquired resistance to first-
generation RET inhibitors, particularly mutations in the solvent front region of the RET kinase
domain. This guide provides an in-depth technical summary of the development history of
enbezotinib, encompassing its mechanism of action, preclinical evaluation, and clinical trial
findings.

Mechanism of Action: Dual RET and SRC Inhibition

Enbezotinib was designed as a potent, ATP-competitive, type | inhibitor of both RET and SRC
kinases.[1] The rationale for this dual-targeting approach stems from the understanding of
resistance mechanisms to RET-targeted therapies. While RET fusions and mutations are the
primary oncogenic drivers in certain cancers, SRC signaling can act as a bypass pathway,
contributing to acquired resistance.[1][2] By simultaneously inhibiting both RET and SRC,
enbezotinib aimed to provide a more durable clinical response.

The RET Signaling Pathway and Enbezotinib's Role
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The RET proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand-
coreceptor complex, dimerizes and autophosphorylates, activating downstream signaling
cascades.[3][4] Key pathways activated by RET include the RAS/MAPK, PISK/AKT, and
JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] In
cancer, chromosomal rearrangements (e.g., KIF5B-RET, CCDC6-RET) or activating mutations
lead to constitutive, ligand-independent activation of the RET kinase, driving tumorigenesis.[6]
[7] Enbezotinib binds to the ATP-binding pocket of the RET kinase domain, preventing its
phosphorylation and subsequent activation of downstream signaling.

RET Signaling Pathway
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Caption: Enbezotinib inhibits RET receptor phosphorylation.
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The SRC Signaling Pathway and its Interplay with RET

SRC is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes,
including proliferation, survival, migration, and invasion.[2][8] Aberrant SRC activation is a
common feature in many cancers and can be a mechanism of resistance to targeted therapies.
[2][6] Crosstalk between RET and SRC signaling has been reported, suggesting that SRC
activation can contribute to RET-driven oncogenesis and mediate resistance to RET inhibitors.
[1] Enbezotinib's inhibition of SRC was intended to abrogate this potential resistance
mechanism.
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Caption: Enbezotinib inhibits SRC kinase activity.
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Preclinical Development

Enbezotinib underwent extensive preclinical evaluation to characterize its potency, selectivity,
and anti-tumor activity. These studies were crucial in establishing the rationale for its clinical
development.

In Vitro Studies

Experimental Protocols:

o Enzymatic Assays: The inhibitory activity of enbezotinib against wild-type and mutant RET
kinases was determined using biochemical assays. These assays typically involve incubating
the purified kinase domain with a substrate and ATP in the presence of varying
concentrations of the inhibitor. The extent of substrate phosphorylation is then measured to

determine the IC50 value.
o Cell-Based Assays:

o Cell Lines: Murine pro-B Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for
survival, were engineered to express various human RET fusions (e.g., KIF5B-RET,
CCDC6-RET) or mutations.[9][10][11] In these engineered cells, survival and proliferation
become IL-3 independent and instead rely on the activity of the expressed RET
oncoprotein.[11]

o Viability Assays: The potency of enbezotinib in inhibiting the proliferation of these RET-
dependent Ba/F3 cells was assessed using cell viability assays, such as those based on
the measurement of ATP (e.g., CellTiter-Glo).[9] Cells were treated with a range of
enbezotinib concentrations, and cell viability was measured after a defined incubation
period to calculate the IC50.[9]

o Western Blotting: To confirm the mechanism of action, western blot analysis was used to
assess the phosphorylation status of RET and its downstream signaling proteins (e.qg.,
ERK, AKT) in enbezotinib-treated cells.

Quantitative Data:
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Enbezotinib demonstrated potent inhibition of wild-type RET and various RET mutants,
including those conferring resistance to other RET inhibitors.

Target IC50 (nM)
Wild-Type RET (enzymatic) 0.26

Wild-Type RET (cellular) 21.9

RET G810R (solvent front mutant) Potent Inhibition
RET G810S (solvent front mutant) Potent Inhibition
RET G810C (solvent front mutant) Potent Inhibition
Other RET mutants 2.69 - 108

Data compiled from publicly available information.[12]

In Vivo Studies

Experimental Protocols:

o Cell-Line Derived Xenograft (CDX) Models:

[e]

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used.

o Procedure: Ba/F3 cells expressing KIF5B-RET or patient-derived cancer cells were
subcutaneously implanted into the mice.[13][14]

o Treatment: Once tumors reached a specified size, mice were treated with enbezotinib or
a vehicle control, typically via oral gavage.

o Endpoints: Tumor volume was measured regularly to assess anti-tumor efficacy. At the
end of the study, tumors could be excised for pharmacodynamic analysis (e.g., western
blotting to assess target inhibition).

» Patient-Derived Xenograft (PDX) Models:
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o Procedure: Tumor fragments from patients with RET-altered cancers were implanted into
immunocompromised mice.[13]

o Treatment and Endpoints: Similar to CDX models, once tumors were established, mice
were treated with enbezotinib, and tumor growth was monitored.

Experimental Workflow for Preclinical In Vivo Studies
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Caption: Workflow for in vivo xenograft studies.
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Results:

In vivo studies demonstrated that enbezotinib led to significant tumor growth inhibition and, in
some cases, tumor regression in both CDX and PDX models of RET-driven cancers, including
those harboring solvent front mutations.

Clinical Development: The SWORD-1 Trial

Enbezotinib advanced into clinical development with the initiation of the Phase 1/2 SWORD-1
trial (NCT04161391).

Study Design

The SWORD-1 trial was a multicenter, open-label, first-in-human study designed to evaluate
the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of enbezotinib in
adult patients with advanced solid tumors harboring RET alterations.

The study consisted of two parts:

e Phase 1: A dose-escalation phase to determine the maximum tolerated dose (MTD) and/or
the recommended Phase 2 dose (RP2D).

e Phase 2: A dose-expansion phase to further evaluate the safety and efficacy of enbezotinib
at the RP2D in specific patient cohorts.

Key Eligibility Criteria:

» Adults with locally advanced or metastatic solid tumors with a documented RET gene
alteration (fusion or mutation).

o Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

o Measurable disease per RECIST v1.1.

Clinical Trial Results

Initial data from the SWORD-1 trial showed encouraging signs of clinical activity.

Efficacy Data (Initial Readout):
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Confirmed .
. . Duration of
Patient Number of Tumor Partial
. . . Response
Population Patients Regression Responses
(months)
(PR)
RET TKI-naive 5 4 of 5 patients 2 (at 30 mg QD) 5.6 and 5.8+

Pretreated with
RET TKI

9 3 of 9 patients - -

Data is based on an early readout of the trial and may not represent the final results.[15]
Safety and Tolerability:

The initial safety profile of enbezotinib was reported to be generally well-tolerated.

Discontinuation of Development

Despite the promising early data, the clinical development of enbezotinib was discontinued.
While a specific, detailed public statement from the company outlining the precise reasons for
this decision is not readily available, clinical trial discontinuations can occur for a variety of
reasons, including but not limited to:

» Strategic business decisions following a company acquisition or pipeline reprioritization.

o Emerging safety signals that become apparent with a larger patient population and longer

follow-up.

o Atherapeutic window that is not sufficiently wide, meaning the dose required for efficacy is
too close to the dose that causes unacceptable toxicity.

o Lack of sufficient efficacy to compete with existing or emerging therapies.

Conclusion

Enbezotinib (TPX-0046) represented a rational approach to targeting RET-driven cancers,
with a dual-inhibitor design aimed at overcoming known resistance mechanisms. Preclinical
studies demonstrated its potent activity against wild-type and mutant RET, including clinically
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relevant solvent front mutations. The initial clinical data from the SWORD-1 trial were
promising. However, the subsequent discontinuation of its development highlights the inherent
challenges and complexities of oncology drug development. The story of enbezotinib
underscores the importance of a comprehensive understanding of both on-target and off-target
effects, the competitive landscape, and strategic considerations in bringing a new cancer
therapy to patients. The data generated from the enbezotinib program, nevertheless,
contributes valuable insights into the targeting of RET-driven malignancies and the ongoing
efforts to overcome therapeutic resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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